
5-(tert-Butyl)pyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)pyridine-3-carbothioamide: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butyl group at the 5-position and a carbothioamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)pyridine-3-carbothioamide typically involves the reaction of 5-tert-butylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)pyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)pyridine-3-carbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the materials science field, this compound can be used in the synthesis of functional materials, such as ligands for metal complexes or components in organic electronic devices.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyridine-3-carbothioamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The carbothioamide group may play a role in binding to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
5-(tert-Butyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
5-(tert-Butyl)pyridine-3-boronic acid: Contains a boronic acid group at the 3-position.
5-(tert-Butyl)pyridine-3-carboxylic acid: Features a carboxylic acid group at the 3-position.
Uniqueness: 5-(tert-Butyl)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This functional group can engage in specific interactions that are not possible with other similar compounds, making it valuable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-tert-butylpyridine-3-carbothioamide |
InChI |
InChI=1S/C10H14N2S/c1-10(2,3)8-4-7(9(11)13)5-12-6-8/h4-6H,1-3H3,(H2,11,13) |
InChI Key |
AXZVZYQXEBJMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


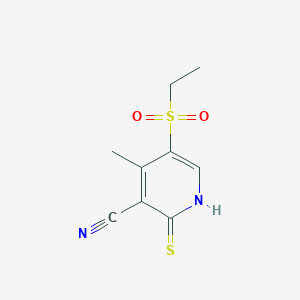

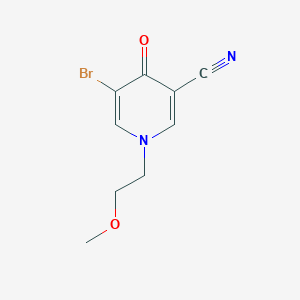

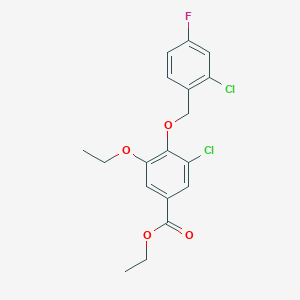
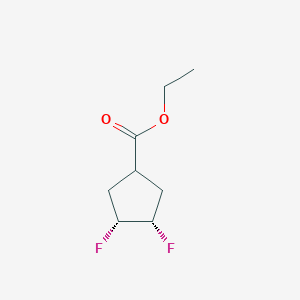
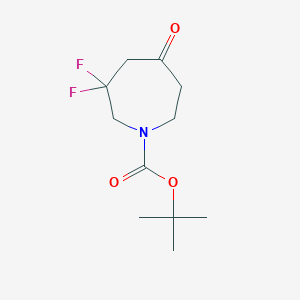
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
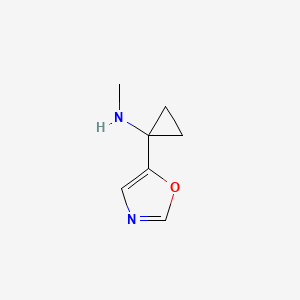
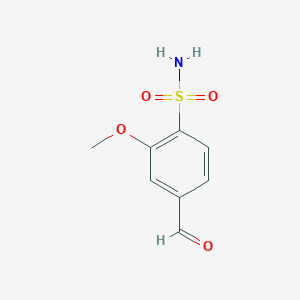
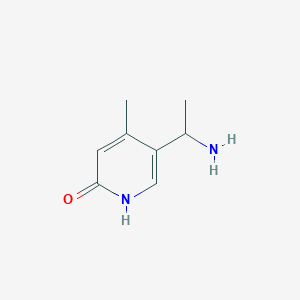
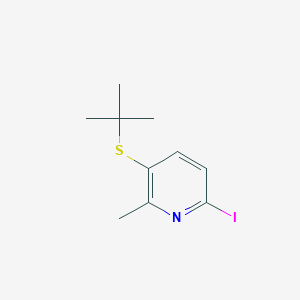
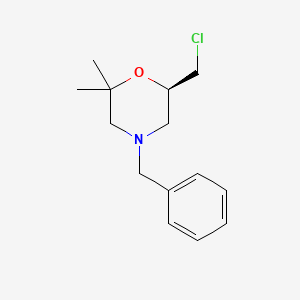
![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)
